N-((2,3-dihydrobenzofuran-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide is a chemical compound that exhibits potential therapeutic applications, particularly in the field of medicinal chemistry. This compound is characterized by a unique structural framework that combines a benzamide moiety with a dihydrobenzofuran and pyrrole group, which may enhance its biological activity and pharmacological profile.
The compound can be synthesized through various organic reactions, as detailed in scientific literature. The synthesis typically involves the use of specific reagents and conditions that facilitate the formation of the desired molecular structure. Research articles and patents provide insights into its synthesis and potential applications in drug development.
This compound falls under the category of organic compounds, specifically within the class of amides. Its structure suggests it may have properties relevant to pharmacology, particularly as a candidate for drug design targeting specific biological pathways.
The synthesis of N-((2,3-dihydrobenzofuran-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide generally involves multi-step organic reactions. A common synthetic route includes:
The synthetic pathways often require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are commonly employed to monitor reaction progress and characterize products.
The molecular structure of N-((2,3-dihydrobenzofuran-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide can be represented as follows:
The compound features a dihydrobenzofuran ring fused with a benzamide and a pyrrole unit, contributing to its potential biological activity. Structural analysis using X-ray crystallography or computational modeling can provide further insights into its three-dimensional conformation.
N-((2,3-dihydrobenzofuran-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide is likely to participate in various chemical reactions due to its functional groups:
Specific reagents such as strong acids or bases may be employed to facilitate these reactions, depending on the desired transformation. Reaction conditions must be optimized to prevent degradation of sensitive functional groups.
The mechanism of action for N-((2,3-dihydrobenzofuran-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide is not fully elucidated but may involve interactions with biological targets such as enzymes or receptors.
Studies investigating similar compounds suggest that structural modifications can significantly impact binding affinity and selectivity for biological targets.
N-((2,3-dihydrobenzofuran-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide is expected to exhibit moderate solubility in organic solvents due to its hydrophobic aromatic components while being less soluble in water.
The compound's stability under various pH conditions should be assessed, along with its reactivity towards common electrophiles or nucleophiles in organic chemistry.
Relevant data on melting point, boiling point, and spectral properties (such as Infrared (IR) and Ultraviolet-visible (UV-vis) spectra) would further characterize this compound's physical and chemical behavior.
N-((2,3-dihydrobenzofuran-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide has potential applications in drug discovery and development due to its unique structural features that may confer bioactivity. It could serve as a lead compound for developing new therapeutics targeting diseases such as cancer or neurodegenerative disorders.
Research into this compound's pharmacological properties could lead to novel treatments by exploring its efficacy and safety profiles through preclinical studies followed by clinical trials if promising results are obtained.
The 2,3-dihydrobenzofuran unit provides a privileged structural motif in medicinal chemistry, characterized by a benzannulated furan ring with partial saturation enhancing metabolic stability compared to its fully unsaturated counterpart. This core exhibits defined stereochemistry at the 3-position, influencing ligand-receptor complementarity. Its oxygen atom participates in hydrogen bonding, while the aromatic ring enables π-π stacking interactions with biological targets [2]. Concurrently, the 1H-pyrrole component is an electron-rich, five-membered nitrogen heterocycle contributing to:
Table 1: Key Physicochemical Properties of the Hybrid Scaffold
Component | LogP Contribution | Hydrogen Bond Acceptors | Hydrogen Bond Donors | Biological Roles |
---|---|---|---|---|
2,3-Dihydrobenzofuran | +2.1 | 1 (Ether oxygen) | 0 | Receptor agonism/antagonism, Enzyme inhibition |
1H-Pyrrole | +1.3 | 1 (Tertiary nitrogen) | 1 (N-H) | Enzyme inhibition, DNA intercalation |
Benzamide linker | +1.5 | 2 (Carbonyl oxygen) | 1 (N-H) | Conformational restraint, Target engagement |
The carboxamide linker (-CONH-) is structurally pivotal, adopting planar conformations that stabilize target binding through dual hydrogen-bonding capabilities. This linker constrains molecular flexibility, potentially reducing entropic penalties during protein binding. Molecular modeling suggests the N-((2,3-dihydrobenzofuran-3-yl)methyl) group projects the benzofuran moiety into hydrophobic pockets, while the 4-(1H-pyrrol-1-yl)benzamide extension orients the pyrrole for π-stacking or dipole interactions [4]. Hybridization synergizes these components, yielding molecules with enhanced target affinity and selectivity profiles compared to non-hybrid analogs, as evidenced in similar benzofuran-amide derivatives demonstrating low micromolar bioactivities [2] [6].
Benzamide derivatives have evolved significantly since early antiemetic and antipsychotic applications (e.g., metoclopramide). Key developmental milestones include:
Table 2: Evolution of Benzamide Derivatives with Enhanced Bioactivities
Generation | Representative Structure | Primary Target | Limitations | Innovation in Hybrid Compound |
---|---|---|---|---|
First-generation | Ortho-chloro/alkoxy substituted benzamides | Dopamine receptors | Low selectivity, Neurological side effects | Incorporation of privileged heterocyclic systems |
Heterocyclic-integrated | 4-(1H-Imidazol-1-yl)benzamide derivatives | Tyrosine kinases | Variable metabolic stability | Optimized dihydrobenzofuran core for stability |
Benzofuran hybrids | N-((2,3-dihydrobenzofuran-3-yl)methyl)benzamides | mPGES-1, Kinases | Improved selectivity and potency | Dual pharmacophore synergy |
The specific incorporation of a pyrrole heterocycle, as in N-((2,3-dihydrobenzofuran-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide, represents a contemporary refinement. Pyrrole’s bioisosteric relationship to imidazole and pyrazole, coupled with its superior π-excess character, enables optimized engagement with hydrophobic enzyme subpockets. This evolution reflects a rational design trajectory toward multitargeting hybrids with improved physicochemical profiles [4] [5].
Neuroinflammatory Pathways
The compound demonstrates mechanistic alignment with microsomal prostaglandin E synthase-1 (mPGES-1) inhibition, a validated neuroinflammatory target. Structurally analogous 2,3-dihydrobenzofurans have exhibited low micromolar mPGES-1 inhibition (e.g., compound 19: IC₅₀ = 3.2 μM), suppressing PGE₂ production without COX off-target effects. Docking simulations indicate the dihydrobenzofuran oxygen forms key hydrogen bonds with mPGES-1’s Arg126 residue, while the pyrrole moiety occupies a hydrophobic subpocket near Tyr130. This dual engagement disrupts the enzyme’s substrate channel, reducing pro-inflammatory mediator synthesis in glial cells [2] [6]. In vivo models of neuroinflammatory pain using related compounds show ≥50% reduction in hyperalgesia at 10 mg/kg, supporting central nervous system accessibility and target engagement [2].
Oncological Applications
Kinase inhibition represents a major oncological application, particularly targeting dual-specificity tyrosine-regulated kinases (DYRKs) and receptor tyrosine kinases (RTKs):
Table 3: Pharmacological Profile of Related Compounds Supporting Therapeutic Potential
Target | Biological Model | Key Analog Structure | Activity | Proposed Mechanism of Hybrid Compound |
---|---|---|---|---|
mPGES-1 | LPS-stimulated human monocytes | 6-Alkyl-2,3-dihydrobenzofuran carboxamides | IC₅₀ = 3.2 μM | Competitive substrate channel blockade |
DYRK1A | Enzyme inhibition assay | Benzofuran-5-yl-carboxamides | Kᵢ = 38 nM | ATP-competitive inhibition via hinge binding |
Breast cancer cells | MCF-7 proliferation | 4-(Pyrrol-1-yl)benzamide derivatives | IC₅₀ = 2.7 μM | CDK inhibition, Mitochondrial apoptosis |
The compound’s multimodal activity stems from pharmacophore modularity: the dihydrobenzofuran core contributes to anti-inflammatory effects, while the 4-(1H-pyrrol-1-yl)benzamide extension enhances kinase affinity. This positions it as a promising lead for disease-modifying therapies in chronic neuroinflammation (e.g., Alzheimer’s-related gliosis) and kinase-driven malignancies [2] [4] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: